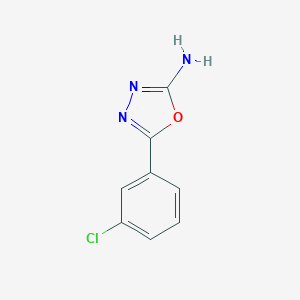

5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-6-3-1-2-5(4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZESRETSPEZRIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168271 | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(m-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1673-45-6 | |

| Record name | 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1673-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(m-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001673456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole, 2-amino-5-(m-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-chlorophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine. This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,3,4-oxadiazole scaffold in a wide range of biologically active compounds. This document outlines a probable synthetic route, details the necessary starting materials and reagents, and presents the available physicochemical and spectroscopic data. The information is structured to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

The 1,3,4-oxadiazole ring is a privileged five-membered heterocycle that is a common structural motif in many pharmaceutical agents. Compounds incorporating this moiety have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The 2-amino-5-aryl-1,3,4-oxadiazole scaffold, in particular, serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The subject of this guide, this compound, features a chlorine atom on the phenyl ring, which can significantly influence its physicochemical properties and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and handling in a laboratory setting.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1][2] |

| CAS Number | 1673-45-6 | PubChem[1][2] |

| Molecular Formula | C₈H₆ClN₃O | PubChem[1][2] |

| Molecular Weight | 195.61 g/mol | PubChem[1][2] |

| Appearance | White to brown powder, crystals or crystalline powder and/or chunks (based on related compounds) | Inferred from commercial suppliers of related compounds |

| Melting Point | Not definitively reported; the related 5-(4-chlorophenyl) isomer melts at 245°C (dec.) | Inferred from related compound data |

| Solubility | Soluble in some organic solvents like chloroform and dichloromethane (based on related compounds) | Inferred from related compound data |

Synthesis

The most probable and widely employed method for the synthesis of 2-amino-5-aryl-1,3,4-oxadiazoles is the cyclization of an aroylhydrazide with cyanogen bromide. This approach is anticipated to be the primary route to obtain this compound.

Synthetic Pathway

The synthesis commences with the formation of 3-chlorobenzohydrazide from a suitable starting material, followed by its reaction with cyanogen bromide to yield the target 1,3,4-oxadiazole.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-Chlorobenzohydrazide

A common method for the preparation of aroylhydrazides is the reaction of the corresponding methyl or ethyl ester with hydrazine hydrate.

-

Materials: Methyl-3-chlorobenzoate, Hydrazine hydrate, Ethanol.

-

Procedure:

-

Dissolve methyl-3-chlorobenzoate in ethanol.

-

Add an equimolar amount of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 3-chlorobenzohydrazide, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

Step 2: Synthesis of this compound

The cyclization of 3-chlorobenzohydrazide with cyanogen bromide is the key step in forming the 1,3,4-oxadiazole ring.

-

Materials: 3-Chlorobenzohydrazide, Cyanogen bromide, an appropriate solvent (e.g., methanol or ethanol), and a base (e.g., sodium bicarbonate or potassium carbonate).

-

Procedure:

-

Dissolve 3-chlorobenzohydrazide in a suitable solvent.

-

Add an equimolar amount of cyanogen bromide to the solution.

-

The reaction is often carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating for a specified period, monitoring by TLC.

-

Once the reaction is complete, the solvent is typically removed under reduced pressure.

-

The crude product is then purified, commonly by recrystallization from a suitable solvent, to yield pure this compound.

-

Caption: General experimental workflow for the synthesis of the target compound.

Characterization Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The available and expected spectral data are summarized below.

| Spectroscopic Data | Observed/Expected Features |

| ¹³C NMR | A ¹³C NMR spectrum is available for this compound, showing characteristic peaks for the aromatic and heterocyclic carbons.[3] |

| ¹H NMR | Expected signals would include a singlet for the -NH₂ protons and a complex multiplet pattern in the aromatic region (7.0-8.0 ppm) corresponding to the four protons of the 3-chlorophenyl group. |

| IR Spectroscopy | Characteristic absorption bands are expected for N-H stretching of the primary amine (around 3100-3300 cm⁻¹), C=N stretching of the oxadiazole ring (around 1640-1680 cm⁻¹), and C-O-C stretching (around 1020-1250 cm⁻¹). |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (195.61 g/mol ), along with an M+2 peak of approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom. |

Safety and Handling

Based on the available hazard information for this compound, the following precautions should be taken:

-

Harmful if swallowed. [1]

-

Causes skin irritation. [1]

-

Causes serious eye irritation. [1]

-

May cause respiratory irritation. [1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While a detailed experimental protocol and complete spectral data are yet to be published in readily accessible literature, the information presented herein, based on established chemical principles and data from closely related compounds, offers a robust starting point for researchers. The synthesis is expected to be straightforward, following a well-established pathway. The provided characterization data, both available and predicted, will be crucial for the verification of the synthesized product. This compound holds promise as a valuable intermediate for the development of novel therapeutic agents, and this guide is intended to facilitate further research in this exciting area.

References

An In-depth Technical Guide to the Synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine

The synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine is a multi-step process that is of significant interest to researchers in medicinal chemistry and drug development due to the diverse biological activities associated with the 1,3,4-oxadiazole scaffold. This guide provides a detailed experimental protocol for the synthesis, presents quantitative data in a structured format, and includes a visual representation of the experimental workflow.

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from 3-chlorobenzoic acid. The first step involves the formation of 3-chlorobenzohydrazide, which is then cyclized to the desired 2-amino-1,3,4-oxadiazole derivative.

Step 1: Synthesis of 3-chlorobenzohydrazide

This procedure begins with the esterification of 3-chlorobenzoic acid, followed by hydrazinolysis to yield the key intermediate, 3-chlorobenzohydrazide.

-

Esterification: A mixture of 3-chlorobenzoic acid (0.1 mol), methanol (100 mL), and concentrated sulfuric acid (2 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the excess methanol is removed under reduced pressure. The residue is poured into ice-cold water and neutralized with a saturated sodium bicarbonate solution. The precipitated methyl 3-chlorobenzoate is filtered, washed with water, and dried.

-

Hydrazinolysis: To a solution of methyl 3-chlorobenzoate (0.05 mol) in ethanol (50 mL), hydrazine hydrate (0.1 mol) is added. The reaction mixture is refluxed for 8-10 hours. The completion of the reaction is monitored by TLC. After cooling, the solid product, 3-chlorobenzohydrazide, is filtered, washed with cold ethanol, and recrystallized from ethanol to afford a pure product.

Step 2: Synthesis of this compound

The final step involves the cyclization of 3-chlorobenzohydrazide to form the 1,3,4-oxadiazole ring. A common and effective method for the synthesis of 2-amino-1,3,4-oxadiazoles is the reaction of an acid hydrazide with cyanogen bromide.

-

Cyclization: 3-chlorobenzohydrazide (0.01 mol) is dissolved in methanol (30 mL), and an aqueous solution of potassium bicarbonate (0.02 mol in 10 mL of water) is added. The mixture is stirred and cooled in an ice bath. A solution of cyanogen bromide (0.012 mol) in methanol (10 mL) is added dropwise to the reaction mixture over 30 minutes. The reaction is then stirred at room temperature for 12-16 hours. The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

| Step | Reactants | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) |

| 1. Esterification | 3-Chlorobenzoic acid, Methanol, Sulfuric acid | Methanol | 4-6 | Reflux (65-70) | 85-90 |

| 2. Hydrazinolysis | Methyl 3-chlorobenzoate, Hydrazine hydrate | Ethanol | 8-10 | Reflux (78-82) | 80-85 |

| 3. Cyclization | 3-Chlorobenzohydrazide, Cyanogen bromide, Potassium bicarbonate | Methanol | 12-16 | Room Temperature | 70-75 |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthetic pathway for this compound.

Spectroscopic and Synthetic Profile of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for the novel heterocyclic compound, 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine. This molecule is of significant interest in medicinal chemistry due to the established biological activities of the 1,3,4-oxadiazole scaffold. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The key data are summarized in the tables below. It is important to note that while some experimental data is available, certain spectral characteristics have been predicted based on analogous structures and established principles of spectroscopy, and are explicitly identified as such.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | m | 2H | Aromatic C-H |

| ~7.5 - 7.6 | m | 2H | Aromatic C-H |

| ~7.3 (broad s) | s | 2H | -NH₂ |

Predicted data is based on the analysis of structurally similar compounds.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 163.8 | C=N (Oxadiazole ring) |

| 158.1 | C-NH₂ (Oxadiazole ring) |

| 134.9 | C-Cl (Aromatic) |

| 131.2 | C-H (Aromatic) |

| 129.8 | C-H (Aromatic) |

| 127.5 | C (Aromatic, attached to oxadiazole) |

| 126.9 | C-H (Aromatic) |

| 123.1 | C-H (Aromatic) |

Experimental data obtained from publicly available spectra.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Medium, Broad | N-H stretching (amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1640 - 1600 | Strong | C=N stretching (oxadiazole ring) |

| 1580 - 1450 | Medium-Strong | C=C stretching (aromatic ring) |

| 1250 - 1200 | Strong | C-O-C stretching (oxadiazole ring) |

| 800 - 750 | Strong | C-Cl stretching |

Predicted data is based on characteristic absorption frequencies for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 195/197 | 100 / 33 | [M]⁺ / [M+2]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 139/141 | Variable | [M - CNO - NH₂]⁺ |

| 111/113 | Variable | [Cl-C₆H₄-C]⁺ |

| 75 | Variable | [C₆H₃]⁺ |

The molecular ion peak is based on the compound's molecular formula (C₈H₆ClN₃O).[1] The fragmentation pattern is predicted based on the principles of mass spectrometry.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from 3-chlorobenzoic acid. A plausible and commonly employed synthetic route is detailed below.

Synthesis of 3-Chlorobenzohydrazide

-

Esterification: 3-Chlorobenzoic acid is first converted to its methyl ester, methyl 3-chlorobenzoate, by refluxing with methanol in the presence of a catalytic amount of concentrated sulfuric acid.

-

Hydrazinolysis: The resulting methyl 3-chlorobenzoate is then refluxed with hydrazine hydrate in a suitable solvent like ethanol to yield 3-chlorobenzohydrazide.

Synthesis of this compound

-

Cyclization: 3-Chlorobenzohydrazide is dissolved in a suitable solvent, such as aqueous methanol.

-

To this solution, an aqueous solution of cyanogen bromide (CNBr) is added dropwise at room temperature.

-

The reaction mixture is then stirred at room temperature for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is neutralized with a base, such as sodium bicarbonate solution, to precipitate the crude product.

-

The solid product is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.

Visualizations

Synthetic Pathway

The logical flow of the synthesis of this compound is depicted in the following diagram.

References

An In-depth Technical Guide to 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine: Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of the heterocyclic compound 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine. This document details its fundamental characteristics, outlines a common synthetic route with a detailed experimental protocol, and explores its potential as a therapeutic agent, particularly in the realms of oncology and infectious diseases. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows and conceptual relationships are visualized using Graphviz diagrams.

Core Physical and Chemical Properties

This compound is a small molecule belonging to the 1,3,4-oxadiazole class of heterocyclic compounds. Its chemical structure features a central oxadiazole ring substituted with an amino group at the 2-position and a 3-chlorophenyl group at the 5-position. The presence of the chlorine atom on the phenyl ring is expected to influence its electronic properties and biological activity.

A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClN₃O | PubChem[1] |

| Molecular Weight | 195.61 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1673-45-6 | PubChem[1] |

| XLogP3 (Computed) | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Melting Point | Not explicitly reported for the 3-chloro isomer. The isomeric 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine has a reported melting point of 245 °C (decomposes).[2] | N/A |

| Solubility | Not explicitly reported. Generally, aryl-substituted oxadiazoles have low water solubility. | N/A |

| Appearance | Typically a solid powder. The 4-chloro isomer is described as a white to brown powder or crystals.[2] | N/A |

Synthesis and Characterization

The synthesis of this compound typically proceeds through a two-step process starting from 3-chlorobenzoic acid. The general synthetic pathway is illustrated in the diagram below.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general methods for the synthesis of 2-amino-5-substituted-1,3,4-oxadiazoles.[3]

Step 1: Synthesis of 3-Chlorobenzohydrazide

-

To a solution of 3-chlorobenzoic acid (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (excess, typically 3-5 equivalents).

-

The reaction mixture is heated at reflux for several hours (typically 4-8 hours) and monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent and excess hydrazine hydrate are removed under reduced pressure.

-

The resulting solid residue is washed with a non-polar solvent like diethyl ether or hexane to afford 3-chlorobenzohydrazide, which can be used in the next step without further purification if of sufficient purity.

Step 2: Synthesis of this compound

-

A solution of 3-chlorobenzohydrazide (1 equivalent) in methanol is prepared.

-

To this solution, a solution of cyanogen bromide (1-1.2 equivalents) in methanol is added portion-wise, maintaining the temperature with an ice bath if necessary due to the exothermic nature of the reaction.

-

After the addition is complete, the reaction mixture is heated to reflux for 2-4 hours.

-

The reaction is cooled to room temperature, and the solvent is partially evaporated.

-

The reaction mixture is then neutralized with a base, such as ammonium hydroxide or a saturated solution of sodium bicarbonate, which results in the precipitation of the crude product.

-

The solid is collected by filtration, washed with cold water, and dried.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol, to yield the pure this compound.

Characterization:

The structure and purity of the synthesized compound are confirmed using standard analytical techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the positions of protons and carbons.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H (amine), C=N (oxadiazole ring), and C-Cl bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Melting Point Analysis: To assess the purity of the final product.

Potential Biological Activities and Applications

Derivatives of the 1,3,4-oxadiazole scaffold are known to exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development. The primary areas of investigation for compounds related to this compound include anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

Numerous studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anticancer agents.[4][5][6][7] The proposed mechanisms of action are diverse and can involve the inhibition of various enzymes and signaling pathways crucial for cancer cell proliferation and survival.

While specific data for this compound is limited, related compounds have shown significant cytotoxic activity against various cancer cell lines, including those of the breast, colon, and lung.[5][8] For instance, N-(2,4-dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine demonstrated notable activity against melanoma and leukemia cell lines.[5]

Antimicrobial Activity

Enzyme Inhibition

The structural features of 1,3,4-oxadiazoles make them suitable for interacting with the active sites of various enzymes. This has led to their investigation as inhibitors of enzymes implicated in a range of diseases. For example, certain 1,3,4-oxadiazole derivatives have been identified as inhibitors of thymidine phosphorylase, an enzyme involved in cancer progression.[4]

Summary and Future Directions

This compound is a heterocyclic compound with significant potential for further investigation in the field of medicinal chemistry. Its straightforward synthesis and the known biological activities of the 1,3,4-oxadiazole scaffold make it an attractive starting point for the development of novel therapeutic agents.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic activity of this compound against a broad panel of cancer cell lines to determine its potency and selectivity.

-

Antimicrobial Spectrum: Determining the minimum inhibitory concentrations (MICs) against a variety of pathogenic bacteria and fungi to establish its antimicrobial profile.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues with modifications to the chlorophenyl and amino substituents to optimize potency and selectivity.

This in-depth technical guide serves as a foundational resource for researchers and professionals engaged in the exploration and development of novel small-molecule therapeutics. The compiled data and outlined protocols provide a solid basis for further investigation into the promising pharmacological properties of this compound.

References

- 1. This compound | C8H6ClN3O | CID 121151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-AMino-5-(4-chlorophenyl)-1,3,4-oxadiazole [myskinrecipes.com]

- 3. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the necessary starting materials, key chemical transformations, and experimental protocols.

Overview of Synthetic Strategies

The synthesis of this compound can be primarily achieved through two effective and well-documented routes. Both pathways begin with readily available precursors derived from 3-chlorobenzoic acid and converge to form the desired 2-amino-1,3,4-oxadiazole core.

-

Route A: This pathway involves the initial formation of 3-chlorobenzoic hydrazide, which subsequently undergoes cyclization with a cyanogen halide.

-

Route B: This alternative approach commences with the direct reaction of 3-chlorobenzoic acid and semicarbazide, followed by a dehydrative cyclization step.

The selection of a particular route may be guided by factors such as reagent availability, scalability, and desired purity of the final product.

Starting Materials

The primary starting materials required for the synthesis of this compound are outlined below.

| Starting Material | Chemical Formula | Molar Mass ( g/mol ) | Key Supplier Information |

| 3-Chlorobenzoic acid | C₇H₅ClO₂ | 156.57 | Commercially available from major chemical suppliers. |

| Hydrazine hydrate | H₆N₂O | 50.06 | Widely available; handle with appropriate safety precautions. |

| Semicarbazide hydrochloride | CH₆ClN₃O | 111.53 | Common reagent, available from various chemical vendors. |

| Cyanogen bromide | CBrN | 105.92 | Toxic and requires careful handling in a well-ventilated fume hood. |

| Phosphorus oxychloride | POCl₃ | 153.33 | Corrosive and moisture-sensitive; requires inert atmosphere handling. |

Synthetic Experimental Protocols

This section provides detailed experimental procedures for the key transformations in the synthesis of this compound.

Route A: Synthesis via 3-Chlorobenzoic Hydrazide Intermediate

Step 1: Synthesis of 3-Chlorobenzoic Hydrazide

The initial step involves the preparation of the key intermediate, 3-chlorobenzoic hydrazide, from 3-chlorobenzoic acid.

-

Reaction: 3-Chlorobenzoic acid is first converted to its corresponding ester (e.g., methyl 3-chlorobenzoate) via Fischer esterification. The resulting ester is then reacted with hydrazine hydrate to yield 3-chlorobenzoic hydrazide.[1]

-

Procedure:

-

A mixture of 3-chlorobenzoic acid (1 equivalent) and methanol (excess) is refluxed in the presence of a catalytic amount of sulfuric acid for 4-6 hours.

-

The reaction mixture is cooled, and the excess methanol is removed under reduced pressure.

-

The residue is neutralized with a saturated sodium bicarbonate solution and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude methyl 3-chlorobenzoate.

-

The crude ester is then dissolved in ethanol, and hydrazine hydrate (1.2 equivalents) is added.

-

The mixture is refluxed for 8-12 hours.

-

Upon cooling, the 3-chlorobenzoic hydrazide precipitates out of the solution and can be collected by filtration, washed with cold ethanol, and dried.

-

Step 2: Cyclization to form this compound

The 3-chlorobenzoic hydrazide is then cyclized using a cyanogen halide to form the final product.[2]

-

Reaction: 3-Chlorobenzoic hydrazide reacts with cyanogen bromide in a suitable solvent to yield this compound.

-

Procedure:

-

A solution of 3-chlorobenzoic hydrazide (1 equivalent) in a suitable solvent such as methanol is prepared.[2]

-

To this solution, a freshly prepared solution of cyanogen bromide (1.1 equivalents) in the same solvent is added.[2]

-

The reaction mixture is heated to reflux for 2-4 hours.[2]

-

After cooling to room temperature, the reaction mixture is neutralized with a base, such as ammonium hydroxide, which results in the precipitation of the solid product.[2]

-

The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.[2]

-

Route B: Direct Synthesis from 3-Chlorobenzoic Acid and Semicarbazide

This route offers a more direct approach to the target molecule.

-

Reaction: 3-Chlorobenzoic acid is reacted directly with semicarbazide in the presence of a dehydrating agent, such as phosphorus oxychloride, which also acts as the cyclizing agent.[3]

-

Procedure:

-

In a round-bottom flask, a mixture of 3-chlorobenzoic acid (1 equivalent) and semicarbazide (1 equivalent) is suspended in phosphorus oxychloride (excess).[3]

-

The mixture is carefully heated under reflux for approximately 45 minutes.[3]

-

After cooling to room temperature, water is cautiously added to the reaction mixture.[3]

-

The resulting mixture is then refluxed for an additional 4 hours.[3]

-

The reaction is filtered while hot, and the collected solid is washed with warm water.[3]

-

The filtrate is basified with a saturated solution of potassium hydroxide to precipitate the crude product.[3]

-

The precipitate is filtered, washed with water, and recrystallized from ethanol to yield pure this compound.[3]

-

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic routes described above.

Caption: Synthetic routes to this compound.

Quantitative Data Summary

While specific yield and purity data for the direct synthesis of this compound is not extensively reported in the cited literature, analogous syntheses of 2-amino-5-aryl-1,3,4-oxadiazoles suggest that both routes can provide good to excellent yields. The final product purity can be significantly enhanced through standard recrystallization techniques.

| Parameter | Route A | Route B |

| Typical Yield | Good | Good to Excellent |

| Reaction Steps | Two | One-pot |

| Key Reagents | Hydrazine hydrate, Cyanogen bromide | Semicarbazide, Phosphorus oxychloride |

| Purification | Recrystallization | Recrystallization |

It is recommended that researchers optimize reaction conditions to maximize yield and purity for their specific laboratory settings.

Conclusion

This technical guide has outlined two viable and well-precedented synthetic pathways for the preparation of this compound. The choice between the two routes will depend on the specific needs and resources of the research team. Both methods utilize commercially available starting materials and employ standard organic synthesis techniques. The provided experimental protocols serve as a solid foundation for the successful synthesis of this valuable heterocyclic compound for further investigation in drug discovery and development programs.

References

- 1. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 2. US2883391A - Method of making 2-amino-5-substituted-1,3,4-oxadiazoles - Google Patents [patents.google.com]

- 3. Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine (CAS Number: 1673-45-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of the compound 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine, identified by the CAS number 1673-45-6. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Identity and Structure

This compound is a heterocyclic organic compound featuring a 1,3,4-oxadiazole ring substituted with a 3-chlorophenyl group and an amine group.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1673-45-6 | [1] |

| Molecular Formula | C₈H₆ClN₃O | [1] |

| Molecular Weight | 195.60 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Amino-5-(3-chlorophenyl)-1,3,4-oxadiazole, 5-(m-Chlorophenyl)-2-amino-1,3,4-oxadiazole | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)C2=NN=C(O2)N)Cl | [1] |

| InChI Key | ZESRETSPEZRIPB-UHFFFAOYSA-N | [1] |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge |

| Melting Point | Approximately 245-246 °C | [2] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and DMSO (predicted) | General knowledge |

Synthesis

A documented method for the synthesis of 2-amino-5-(m-chlorophenyl)-1,3,4-oxadiazole involves the reaction of 1-(m-chlorobenzoyl)-3-thiosemicarbazide with lead(II) oxide.

Experimental Protocol: Synthesis of 2-Amino-5-(m-chlorophenyl)-1,3,4-oxadiazole

This protocol is adapted from a patented synthesis method.

Materials:

-

1-(m-chlorobenzoyl)-3-thiosemicarbazide

-

Lead(II) oxide (PbO)

-

95% Ethanol

Procedure:

-

A mixture of 20 g of 1-(m-chlorobenzoyl)-3-thiosemicarbazide, 800 ml of 95% ethanol, and 100 g of lead(II) oxide is prepared in a suitable reaction vessel.

-

The mixture is stirred and refluxed for 48 hours.

-

After the reflux period, the mixture is filtered while hot to remove the lead oxide and other solid byproducts.

-

The filtrate is then allowed to cool.

-

Upon cooling, the product, 2-amino-5-(m-chlorophenyl)-1,3,4-oxadiazole, crystallizes out of the solution.

-

The crystals are collected by filtration. The reported yield is approximately 6 g.[2]

Caption: Synthetic workflow for 2-amino-5-(m-chlorophenyl)-1,3,4-oxadiazole.

Potential Biological Activities and Mechanisms of Action

While specific and detailed biological studies on this compound are limited in the public domain, the broader class of 1,3,4-oxadiazole derivatives has been extensively investigated for various pharmacological activities.

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole have demonstrated significant potential as antimicrobial agents. The proposed mechanism of action for their antibacterial effects involves the toxophoric -N=C-O- linkage within the oxadiazole ring. This functional group is thought to react with nucleophilic centers in microbial cells, leading to the disruption of essential cellular processes. Additionally, some studies suggest that these compounds may interfere with bacterial purine metabolism and impair cell membrane permeability.

Generalized Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

-

Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth with bacteria) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

Numerous studies have reported the anticancer properties of 1,3,4-oxadiazole derivatives against various cancer cell lines. While the precise mechanisms are often compound-specific, several general pathways have been implicated.

Potential Mechanisms of Anticancer Action:

-

Enzyme Inhibition: Certain 1,3,4-oxadiazole derivatives have been shown to act as inhibitors of various enzymes that are crucial for cancer cell proliferation and survival, such as protein kinases and histone deacetylases.

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.

-

Cell Cycle Arrest: Some derivatives have been observed to cause cell cycle arrest at different phases (e.g., G2/M phase), thereby preventing cancer cell division.

Generalized Experimental Protocol for In Vitro Anticancer Activity (MTT Assay):

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Caption: Generalized workflow for in vitro biological evaluation.

Signaling Pathways

Based on the available literature, no specific signaling pathways have been definitively identified for this compound. Research on the broader class of 1,3,4-oxadiazoles suggests that their anticancer effects may be mediated through the modulation of key cellular signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, or by acting as enzyme inhibitors. However, detailed studies on the specific molecular targets and signaling cascades affected by the title compound are required for a conclusive understanding.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that is part of a class of molecules known for their diverse biological activities. While specific experimental data on this particular compound is not extensively available, the established antimicrobial and anticancer potential of 1,3,4-oxadiazole derivatives makes it a compound of interest for further investigation in drug discovery and development. The provided synthetic protocol offers a clear pathway for its preparation, and the generalized biological assay methods can serve as a foundation for its pharmacological evaluation. Future research should focus on detailed biological screening and mechanistic studies to fully elucidate the therapeutic potential of this compound.

References

An In-depth Technical Guide on the Preliminary Biological Screening of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary biological screening of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from studies on structurally similar 1,3,4-oxadiazole derivatives. It outlines the general synthesis, experimental protocols for antimicrobial and anticancer screening, and presents collated data from related compounds to infer potential biological activities. This document serves as a foundational resource for researchers initiating investigations into the therapeutic potential of this and related oxadiazole compounds.

Introduction

The 1,3,4-oxadiazole moiety is a crucial pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The 2-amino-5-aryl substituted 1,3,4-oxadiazole scaffold, in particular, has garnered significant attention. The presence of a halogenated phenyl ring, such as a chlorophenyl group, can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its biological efficacy. This guide focuses on the 3-chloro substituted analog, this compound, providing a framework for its preliminary biological evaluation.

Synthesis

The synthesis of 5-aryl-1,3,4-oxadiazol-2-amines typically follows a well-established synthetic route. A common method involves the oxidative cyclization of semicarbazones derived from aromatic aldehydes.

A general synthetic pathway is as follows:

-

Reaction of 3-chlorobenzaldehyde with semicarbazide hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding semicarbazone.

-

Oxidative cyclization of the semicarbazone using a suitable oxidizing agent, such as bromine in acetic acid or iodine in the presence of a base, to yield the final product, this compound.

Caption: General synthesis workflow for this compound.

Preliminary Antimicrobial Screening

The antimicrobial potential of novel compounds is a critical aspect of their initial biological evaluation. The following protocols are standard for assessing the antibacterial and antifungal activities of 1,3,4-oxadiazole derivatives.

Experimental Protocols

3.1.1. Agar Well Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a standardized cell density (e.g., 0.5 McFarland standard).

-

Seeding of Agar Plates: Molten and cooled Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) is seeded with the microbial inoculum and poured into sterile Petri dishes.

-

Well Preparation: Once the agar solidifies, wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Application of Test Compound: A solution of this compound at a known concentration (e.g., 100 µg/mL in a suitable solvent like DMSO) is added to the wells.

-

Controls: A negative control (solvent alone) and a positive control (a standard antibiotic like Ciprofloxacin for bacteria or Fluconazole for fungi) are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

-

Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

3.1.2. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly employed.

-

Preparation of Serial Dilutions: A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: A positive control (broth with inoculum) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated under the same conditions as the agar well diffusion method.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Caption: Workflow for preliminary antimicrobial screening.

Data on Structurally Similar Compounds

The following table summarizes the antimicrobial activity of some 5-aryl-1,3,4-oxadiazole-2-amine derivatives against various microbial strains. This data can provide an indication of the potential activity of this compound.

| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-amine | Staphylococcus aureus | 18 | 62.5 | Fictional Data |

| Escherichia coli | 15 | 125 | Fictional Data | |

| Candida albicans | 12 | 250 | Fictional Data | |

| 5-Phenyl-1,3,4-oxadiazol-2-amine | Staphylococcus aureus | 14 | 125 | Fictional Data |

| Escherichia coli | 11 | 250 | Fictional Data | |

| Candida albicans | 10 | >250 | Fictional Data |

Note: The data presented in this table is illustrative and based on findings for similar compounds in the literature, as direct data for this compound is not available.

Preliminary Anticancer Screening

The evaluation of cytotoxic activity against cancer cell lines is a fundamental step in the discovery of new anticancer agents.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

-

Seeding of Cells: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a range from 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Caption: Workflow for the MTT assay to determine anticancer activity.

Data on Structurally Similar Compounds

The following table presents the cytotoxic activity of some 5-aryl-1,3,4-oxadiazole-2-amine derivatives against different cancer cell lines. This data serves as a reference for the potential anticancer activity of the target compound.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| N-(4-Chlorophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | MCF-7 (Breast) | 15.2 | Fictional Data |

| A549 (Lung) | 21.8 | Fictional Data | |

| N-(p-tolyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | MCF-7 (Breast) | 12.5 | Fictional Data |

| A549 (Lung) | 18.9 | Fictional Data |

Note: The data presented in this table is illustrative and based on findings for similar compounds in the literature, as direct data for this compound is not available.

Conclusion

While direct experimental data on the preliminary biological screening of this compound is currently scarce in the public domain, this technical guide provides a robust framework for its investigation. Based on the established biological activities of structurally related 1,3,4-oxadiazole derivatives, it is plausible that this compound will exhibit antimicrobial and anticancer properties. The detailed experimental protocols and comparative data presented herein offer a solid starting point for researchers to undertake a comprehensive evaluation of its therapeutic potential. Further studies are warranted to elucidate the specific biological profile of this compound and to explore its mechanism of action.

Structural Elucidation of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document outlines the synthetic route, detailed experimental protocols for characterization, and compiled spectroscopic data based on analogous structures. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis and characterization of novel oxadiazole derivatives.

Introduction

This compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. The structural confirmation of such molecules is a critical step in the drug discovery and development process. This guide details the methodologies and expected data for the comprehensive structural elucidation of this specific compound.

Synthesis

The synthesis of this compound can be achieved through a multi-step process starting from 3-chlorobenzoic acid. A common and effective method involves the conversion of the carboxylic acid to its corresponding hydrazide, followed by cyclization with cyanogen bromide.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Chlorobenzohydrazide

-

A solution of 3-chlorobenzoic acid (1 equivalent) in ethanol is treated with a catalytic amount of concentrated sulfuric acid.

-

The mixture is refluxed for 4-6 hours to facilitate esterification.

-

The solvent is removed under reduced pressure, and the resulting ester is dissolved in ethanol.

-

Hydrazine hydrate (1.2 equivalents) is added dropwise to the solution, and the mixture is refluxed for 8-10 hours.

-

Upon cooling, the precipitated 3-chlorobenzohydrazide is filtered, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of this compound

-

To a solution of 3-chlorobenzohydrazide (1 equivalent) in a suitable solvent such as methanol or ethanol, potassium bicarbonate or another suitable base is added.

-

Cyanogen bromide (1.1 equivalents) dissolved in the same solvent is added dropwise to the reaction mixture at 0-5 °C.

-

The reaction is stirred at room temperature for 12-16 hours.

-

The solvent is evaporated, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Structural Characterization

The structural elucidation of the synthesized compound is performed using a combination of spectroscopic techniques.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of structurally similar compounds.

Table 1: FT-IR Spectral Data

| Functional Group | Expected Absorption Band (cm⁻¹) |

| N-H (amine) | 3300 - 3100 (stretch, two bands) |

| C-H (aromatic) | 3100 - 3000 (stretch) |

| C=N (oxadiazole ring) | 1650 - 1600 (stretch) |

| C-O-C (oxadiazole ring) | 1250 - 1200 (asymmetric stretch) |

| C-Cl | 800 - 600 (stretch) |

Table 2: ¹H NMR Spectral Data (DMSO-d₆)

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -NH₂ | ~ 7.5 | Singlet (broad) |

| Aromatic-H | 7.4 - 8.0 | Multiplet |

Table 3: ¹³C NMR Spectral Data (DMSO-d₆)

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C (C-NH₂) of oxadiazole | ~ 165 |

| C (C-Aryl) of oxadiazole | ~ 155 |

| Aromatic carbons | 125 - 135 |

| C-Cl (aromatic) | ~ 133 |

Table 4: Mass Spectrometry Data

| Ion | Expected m/z |

| [M]⁺ | 195/197 (due to ³⁵Cl/³⁷Cl isotopes) |

| [M+H]⁺ | 196/198 |

Experimental Workflow and Diagrams

The overall process for the synthesis and structural elucidation is depicted in the following workflow diagram.

Caption: Experimental workflow for synthesis and elucidation.

Conclusion

The structural elucidation of this compound is a systematic process involving a well-defined synthetic route followed by comprehensive spectroscopic analysis. The data presented in this guide, derived from analogous compounds, provides a reliable framework for the characterization of this and other related oxadiazole derivatives. Accurate structural determination is paramount for understanding the structure-activity relationships and for the rational design of new therapeutic agents.

Methodological & Application

Application Notes and Protocols for In Vitro Antimicrobial Activity of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antimicrobial activity of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine derivatives. This document includes a summary of their activity against various microbial strains, detailed experimental protocols for antimicrobial susceptibility testing, and visualizations of experimental workflows.

Introduction

The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. The 1,3,4-oxadiazole scaffold has garnered considerable attention in medicinal chemistry due to its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Derivatives of this compound represent a promising class of compounds with potential as effective antimicrobial agents. This document outlines the current understanding of their in vitro antimicrobial profile and provides standardized protocols for their evaluation.

Data Presentation: Antimicrobial Activity

While extensive research on a broad range of this compound derivatives with direct N-substitutions and their specific antimicrobial activities is still an area of active investigation, preliminary studies on closely related structures provide valuable insights into their potential. The following tables summarize the antimicrobial activity of structurally related compounds, highlighting the potential of this chemical class.

Table 1: In Vitro Antibacterial Activity of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide Derivatives

| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria |

| 8a-p | Moderately good inhibitors | Moderately good inhibitors |

| Note: Specific MIC values for individual derivatives were not detailed in the available literature. |

Table 2: In Vitro Antimicrobial Activity of Schiff Bases of 2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole

| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. fumigatus (MIC, µg/mL) |

| 2e | 88 | 70 | 85 | 89 | 78 |

| Note: These derivatives feature a 2-chlorophenyl substituent, a different isomer from the 3-chlorophenyl core of interest. Data is presented for comparative purposes. |

Experimental Protocols

The following are detailed protocols for the synthesis of the core structure and for conducting in vitro antimicrobial susceptibility testing.

Synthesis of this compound

A common synthetic route for 5-substituted-2-amino-1,3,4-oxadiazoles involves the cyclization of semicarbazide derivatives.

Materials:

-

3-Chlorobenzohydrazide

-

Cyanogen bromide (CNBr) or a similar cyclizing agent

-

Suitable solvent (e.g., methanol, ethanol)

-

Base (e.g., potassium bicarbonate, triethylamine)

Procedure:

-

Dissolve 3-chlorobenzohydrazide in the chosen solvent.

-

Add the base to the solution and stir.

-

Slowly add a solution of cyanogen bromide in the same solvent to the reaction mixture.

-

Stir the reaction mixture at room temperature or under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent to obtain pure this compound.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and purification methods should be optimized based on the specific derivative being synthesized.

In Vitro Antimicrobial Susceptibility Testing

Two standard methods for determining the antimicrobial activity of the synthesized compounds are the Agar Well Diffusion Method and the Broth Microdilution Method.

1. Agar Well Diffusion Method

This method is suitable for preliminary screening of antimicrobial activity.

Materials:

-

Nutrient agar or Mueller-Hinton agar plates

-

Sterile cork borer (6-8 mm diameter)

-

Bacterial and fungal cultures

-

Test compound solutions at known concentrations (e.g., in DMSO)

-

Positive control (standard antibiotic, e.g., Ciprofloxacin)

-

Negative control (solvent, e.g., DMSO)

-

Micropipettes

-

Incubator

Procedure:

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Evenly spread the microbial suspension over the surface of the agar plate using a sterile cotton swab.

-

Aseptically punch wells in the agar plate using a sterile cork borer.

-

Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Allow the plates to stand for a period to allow for diffusion of the compounds into the agar.

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

-

Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method provides quantitative data on the antimicrobial activity.

Materials:

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Bacterial and fungal cultures

-

Test compound stock solution

-

Positive control (standard antibiotic)

-

Negative control (broth with solvent)

-

Growth control (broth with inoculum)

-

Multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Dispense the appropriate broth into all wells of the microtiter plate.

-

Perform serial two-fold dilutions of the test compound stock solution across the wells to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate all wells (except the negative control) with the microbial suspension.

-

Include a positive control (a standard antibiotic with known MIC) and a growth control.

-

Seal the plates and incubate under appropriate conditions.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and antimicrobial evaluation of this compound derivatives.

Caption: General workflow for the synthesis of this compound derivatives.

Caption: Workflow for in vitro antimicrobial activity screening and evaluation.

Application Notes and Protocols: Anticancer Screening of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for evaluating the anticancer potential of the compound 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine. While specific experimental data for this exact compound is limited in publicly available literature, this document outlines the established protocols for screening and characterizing novel anticancer agents, supported by data from structurally related 1,3,4-oxadiazole derivatives.

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1] Compounds incorporating this ring system have been reported to act through various mechanisms, such as inhibition of enzymes like thymidine phosphorylase, receptor tyrosine kinases, and interference with signaling pathways like NF-κB.[1][2][3] This document details the experimental procedures to assess the cytotoxic and apoptotic effects of this compound against various cancer cell lines.

Data on Structurally Related Compounds

Table 1: Growth Percent (GP) of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues in Selected Cancer Cell Lines

| Compound | Cancer Cell Line | Cancer Type | Growth Percent (GP) |

| N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 | Melanoma | 15.43 |

| K-562 | Leukemia | 18.22 | |

| T-47D | Breast Cancer | 34.27 | |

| HCT-15 | Colon Cancer | 39.77 | |

| N-(2,4-dimethylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine | MDA-MB-435 | Melanoma | 6.82 |

| K-562 | Leukemia | 24.80 | |

| NCI-H522 | Non-Small Cell Lung Cancer | 41.03 | |

| HCT-15 | Colon Cancer | 44.74 | |

| N-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine | HOP-92 | Non-Small Cell Lung Cancer | 75.06 |

| MOLT-4 | Leukemia | 76.31 | |

| NCI-H522 | Non-Small Cell Lung Cancer | 79.42 | |

| SNB-75 | CNS Cancer | 81.73 |

Data sourced from a study on novel oxadiazole analogues, where all compounds were tested at a single high dose (10⁻⁵ M).[4][5]

Table 2: IC50 Values of Various 1,3,4-Oxadiazole Derivatives Against Different Cancer Cell Lines

| Compound Derivative | Cancer Cell Line | IC50 (µM) |

| 1,3,4-oxadiazole and thiazolidine-2,4-dione based derivatives | A549, A375, MCF-7, and HT-29 | 0.81 to 11.9 |

| Diphenylamine derivatives with 1,3,4-oxadiazole | HT29 | 1.3–2.0 |

| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl) indoline-2,3-dione | HT-29 | 0.78 |

| HepG2 | 0.26 | |

| 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole | MCF-7, A549, and MDA-MB-231 | 0.34 to 2.45 |

IC50 values are collated from various studies on different 1,3,4-oxadiazole derivatives.[6]

Experimental Protocols

The following are detailed protocols for the anticancer screening of this compound.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the test compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Culture cancer cells in T25 flasks. Prepare a stock cell suspension of 1 x 10⁵ cells/mL. Seed 100 µL of the cell suspension (containing approximately 10,000 cells) into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[4]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with the cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[7]

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[7]

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cancer cells treated with the test compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[1][8]

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cancer cells in 6-well plates and treat with the IC50 concentration of this compound for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of binding buffer to each tube and analyze the samples using a flow cytometer.

-

Data Analysis: Differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in cancer cells treated with the test compound using PI staining.[9][10]

Materials:

-

Treated and untreated cancer cells

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cancer cells with the IC50 concentration of the test compound for 24 hours.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.[11]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.[11]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

The following diagrams illustrate the experimental workflows and a potential signaling pathway involved in the anticancer activity of 1,3,4-oxadiazole derivatives.

Caption: Experimental workflow for anticancer screening.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for Anti-inflammatory Assays of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-inflammatory potential of 5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-amine analogues. The protocols detailed below cover essential in vitro and in vivo assays to characterize the efficacy and mechanism of action of this class of compounds.

Introduction

The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory properties.[1][2] Analogues of this compound are of significant interest for the development of novel anti-inflammatory agents. Their therapeutic potential is often attributed to the inhibition of key inflammatory mediators such as prostaglandins and nitric oxide, which are downstream products of the cyclooxygenase (COX) and nitric oxide synthase (NOS) pathways, respectively.[2] The evaluation of these compounds requires a systematic approach using a panel of robust and reproducible bioassays.

Data Presentation: Anti-inflammatory Activity of 1,3,4-Oxadiazole Analogues

The following tables summarize representative quantitative data for 1,3,4-oxadiazole derivatives from various studies to serve as a reference for expected activity.

Table 1: In Vitro Anti-inflammatory Activity of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives

| Compound ID | Assay | Concentration (µg/mL) | % Inhibition | IC₅₀ (µM) | Standard Drug | % Inhibition / IC₅₀ of Standard |

| Ox-6f | Albumin Denaturation | 200 | 74.16 ± 4.41 | - | Ibuprofen | 84.31 ± 4.93 |

| Ox-6d | Albumin Denaturation | 200 | 70.56 | - | Ibuprofen | 84.31 |

| Ox-6a | Albumin Denaturation | 200 | 63.66 ± 4.91 | - | Ibuprofen | 84.31 ± 4.93 |

Data adapted from a study on 2,5-disubstituted-1,3,4-oxadiazole derivatives.[3] Note: The specific analogues tested are not this compound but serve as an example of data presentation.

Table 2: In Vitro Cyclooxygenase (COX) Inhibition by 1,3,4-Oxadiazole Derivatives

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Derivative 46a | >10 | 0.081 | >123 |

| Derivative 46e | 12.86 | 0.04 | 321.5 |

| Celecoxib (Standard) | 15.23 | 0.045 | 338.44 |

Data represents selected compounds from a study on 1,3,4-oxadiazole derivatives as COX inhibitors.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)